molecular formula C13H17NO3 B8811375 Ethyl 3-morpholinobenzoate

Ethyl 3-morpholinobenzoate

Cat. No.: B8811375
M. Wt: 235.28 g/mol
InChI Key: ANUBZBWRKOUJRV-UHFFFAOYSA-N
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Description

Ethyl 3-morpholinobenzoate (C₁₃H₁₇NO₃) is a benzoate ester derivative featuring a morpholine ring at the 3-position of the benzene core. Its molecular weight is 227.28 g/mol, and it is synthesized via esterification or substitution reactions, achieving yields up to 78% under optimized conditions . Key characterization data includes:

  • 1H NMR (CDCl₃): δ 7.60–7.57 (m, 1H), 7.55 (d, J = 7.6 Hz, 1H), 7.33 (t, J = 7.9 Hz, 1H), 4.37 (q, J = 7.1 Hz, 2H), 3.82–3.90 (m, 4H, morpholine), 3.15–3.23 (m, 4H, morpholine), 1.39 (t, J = 7.1 Hz, 3H, CH₂CH₃) .
  • ESI-MS: m/z 236.1 [M+H]⁺ .

The morpholine substituent enhances solubility in polar solvents and influences electronic properties, making it a versatile intermediate in medicinal chemistry and material science .

Properties

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

IUPAC Name

ethyl 3-morpholin-4-ylbenzoate

InChI

InChI=1S/C13H17NO3/c1-2-17-13(15)11-4-3-5-12(10-11)14-6-8-16-9-7-14/h3-5,10H,2,6-9H2,1H3

InChI Key

ANUBZBWRKOUJRV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)N2CCOCC2

Origin of Product

United States

Comparison with Similar Compounds

Methyl 3-Morpholinobenzoate (C₁₂H₁₅NO₃)

  • Molecular Weight: 221.25 g/mol .
  • Methyl esters are generally less hydrolytically stable than ethyl esters due to steric effects .
Compound Molecular Formula Molecular Weight (g/mol) Yield (%) ESI-MS ([M+H]⁺)
This compound C₁₃H₁₇NO₃ 227.28 78 236.1
Mthis compound C₁₂H₁₅NO₃ 221.25 N/A N/A

Substituent Variation on the Benzene Ring

Ethyl 3-(Benzo[d][1,3]dioxol-5-yl)benzoate (15c)

  • Structure: Replaces morpholine with a benzodioxol group.
  • Molecular Weight: ~286.29 g/mol (estimated).
  • Properties: The benzodioxol group increases aromaticity and may enhance π-π stacking interactions, affecting binding affinity in biological targets.

Ethyl 3-[1-(3-Bromoanilino)ethyl]benzoate Hydrochloride

  • Structure: Incorporates a 3-bromoanilinoethyl group and exists as a hydrochloride salt.
  • Applications: Used in pharmaceuticals and agrochemicals due to the bromine atom’s electron-withdrawing effects, which enhance electrophilic reactivity. The hydrochloride salt improves aqueous solubility .

Complex Derivatives with Additional Functional Groups

Ethyl 3-{[(5-Methyl-3-phenylisoxazol-4-yl)carbonyl]amino}-4-morpholinobenzoate

  • Molecular Formula: C₂₄H₂₅N₃O₅.
  • Molecular Weight: 435.47 g/mol .
  • Key Features: The isoxazole-carbamoyl moiety introduces additional hydrogen-bonding sites and steric bulk, likely enhancing selectivity in enzyme inhibition compared to simpler morpholinobenzoates .

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing ethyl 3-morpholinobenzoate, and how can purity be verified?

  • Methodological Answer : The synthesis typically involves coupling morpholine with a substituted benzoic acid derivative under nucleophilic aromatic substitution conditions. In one protocol, this compound (15b) was synthesized with a 78% yield using CDCl₃ as the solvent. Purity can be confirmed via 1H^1H NMR (400 MHz, CDCl₃: δ 7.60–7.57 (m, 1H), 3.23–3.15 (m, 4H) for morpholine protons) and ESI-MS (m/z: 313.1 [M+H]+^+) . For purification, column chromatography with ethyl acetate/hexane gradients is recommended.

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H^1H NMR resolves substituent positions (e.g., aromatic protons at δ 7.60–7.57 and ethyl ester signals at δ 4.37 (q) and 1.39 (t)) .
  • Mass Spectrometry (ESI-MS) : Confirms molecular weight (m/z 313.1 [M+H]+^+) and detects fragmentation patterns.
  • Chromatography : TLC or HPLC to assess purity and monitor reaction progress.

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

  • Methodological Answer : Discrepancies in NMR or MS data may arise from impurities, solvent effects, or tautomerism. For example, the multiplet at δ 7.60–7.57 in 1H^1H NMR could indicate para-substitution on the benzene ring. Cross-validation using 2D NMR (e.g., 13C^{13}C-HSQC, COSY) and computational modeling (DFT calculations for predicted chemical shifts) can resolve ambiguities .

Q. What strategies improve yield in morpholine-containing ester derivatives?

  • Methodological Answer :

  • Catalysis : Use of Lewis acids (e.g., ZnCl₂) to enhance nucleophilic substitution efficiency.
  • Solvent Optimization : Polar aprotic solvents like DMF or DMSO improve reaction kinetics.
  • Temperature Control : Maintaining 0–5°C during exothermic steps minimizes side reactions, as seen in analogous ester syntheses .

Q. How can researchers design experiments to study the stability of this compound under varying pH conditions?

  • Methodological Answer :

  • pH Stability Assay : Prepare buffered solutions (pH 2–12) and incubate the compound at 37°C. Monitor degradation via HPLC at intervals (0, 24, 48 hrs).
  • Kinetic Analysis : Calculate degradation rate constants (kk) using first-order kinetics.
  • Structural Analysis : Isolate degradation products via LC-MS and characterize using 1H^1H NMR .

Q. What are the challenges in scaling up this compound synthesis, and how can they be mitigated?

  • Methodological Answer :

  • Heat Management : Use jacketed reactors for controlled cooling during exothermic steps.
  • Purification at Scale : Replace column chromatography with recrystallization (e.g., using ethanol/water mixtures) or fractional distillation.
  • Intermediate Stability : Avoid prolonged exposure to acidic conditions, which may hydrolyze the ester group, as noted in related protocols .

Data Analysis and Experimental Design

Q. How should researchers interpret conflicting bioactivity data for this compound in ferroptosis inhibition studies?

  • Methodological Answer : Contradictions may arise from cell line variability or assay conditions. Standardize protocols by:

  • Cell Line Validation : Use multiple lines (e.g., HT-1080, HEK293) to confirm target specificity.
  • Dose-Response Curves : Generate IC₅₀ values under consistent oxygen levels (e.g., hypoxia vs. normoxia).
  • Mechanistic Studies : Perform pull-down assays to verify interaction with NCOA4–FTH1 complexes, as referenced in ferroptosis pathways .

Q. What statistical methods are appropriate for analyzing structure-activity relationship (SAR) data of this compound analogs?

  • Methodological Answer :

  • Multivariate Regression : Correlate substituent electronic parameters (Hammett σ) with bioactivity.
  • Principal Component Analysis (PCA) : Reduce dimensionality in datasets containing multiple physicochemical descriptors (e.g., logP, molar refractivity).
  • Machine Learning : Train models (e.g., random forest) on published datasets to predict activity of novel analogs .

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